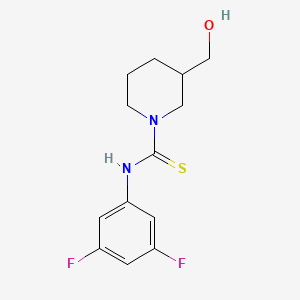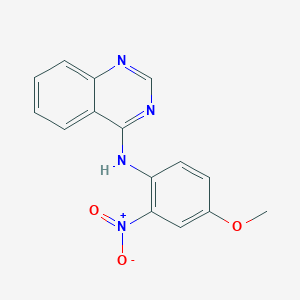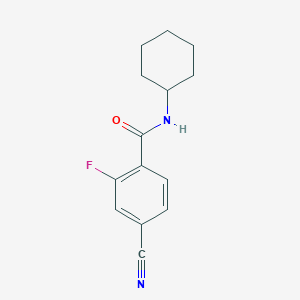
4-cyano-N-cyclohexyl-2-fluorobenzamide
Vue d'ensemble
Description
4-cyano-N-cyclohexyl-2-fluorobenzamide (abbreviated as ABP688) is a small molecule antagonist that selectively targets the metabotropic glutamate receptor subtype 5 (mGluR5). It has been found to have potential applications in the treatment of various neurological disorders, including schizophrenia, anxiety, depression, and addiction.
Mécanisme D'action
4-cyano-N-cyclohexyl-2-fluorobenzamide is a selective antagonist of the mGluR5 receptor, which is involved in modulating the release of glutamate in the brain. By blocking the activity of this receptor, 4-cyano-N-cyclohexyl-2-fluorobenzamide reduces the excitatory signaling in the brain, which can lead to a reduction in anxiety, depression, and addiction-like behaviors. Additionally, 4-cyano-N-cyclohexyl-2-fluorobenzamide has been found to have a neuroprotective effect, potentially due to its ability to reduce glutamate toxicity in the brain.
Biochemical and Physiological Effects:
4-cyano-N-cyclohexyl-2-fluorobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in excitatory signaling. Additionally, 4-cyano-N-cyclohexyl-2-fluorobenzamide has been found to increase the release of GABA, an inhibitory neurotransmitter, which can further reduce excitatory signaling. 4-cyano-N-cyclohexyl-2-fluorobenzamide has also been found to reduce the activity of the dopamine system, which is involved in reward processing and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-N-cyclohexyl-2-fluorobenzamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for precise targeting of this receptor in studies. Additionally, 4-cyano-N-cyclohexyl-2-fluorobenzamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also limitations to the use of 4-cyano-N-cyclohexyl-2-fluorobenzamide in lab experiments. It can be difficult to obtain and is relatively expensive, which can limit its use in certain studies. Additionally, the effects of 4-cyano-N-cyclohexyl-2-fluorobenzamide can be variable depending on the animal model and the specific experimental conditions.
Orientations Futures
There are a number of potential future directions for research on 4-cyano-N-cyclohexyl-2-fluorobenzamide. One area of interest is the potential use of 4-cyano-N-cyclohexyl-2-fluorobenzamide in the treatment of Alzheimer's disease, as it has been found to have a neuroprotective effect. Additionally, there is interest in studying the effects of 4-cyano-N-cyclohexyl-2-fluorobenzamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is interest in developing more selective and potent mGluR5 antagonists, which could have even greater therapeutic potential.
Applications De Recherche Scientifique
4-cyano-N-cyclohexyl-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in reducing anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have potential applications in the treatment of addiction, particularly cocaine and alcohol addiction. 4-cyano-N-cyclohexyl-2-fluorobenzamide has also been studied for its potential use in the treatment of schizophrenia, as it has been found to reduce the positive symptoms associated with the disorder.
Propriétés
IUPAC Name |
4-cyano-N-cyclohexyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-13-8-10(9-16)6-7-12(13)14(18)17-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEAANWPIQJSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4391191.png)

![2-[(4-methylphenyl)thio]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4391200.png)
![2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391206.png)
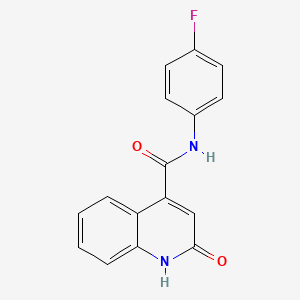
![8-[(2-ethyl-1-piperidinyl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4391226.png)

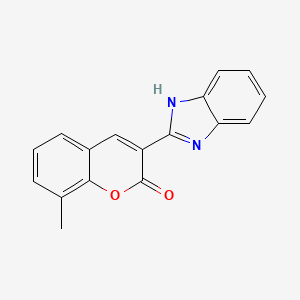
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391245.png)
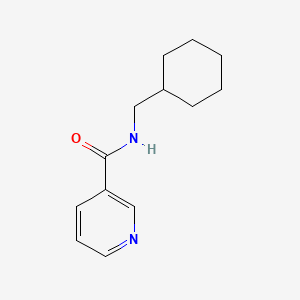
![2,4-dichloro-6-{[3-(trifluoromethyl)-1-piperidinyl]sulfonyl}phenol](/img/structure/B4391258.png)
![N-cyclohexyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4391272.png)
